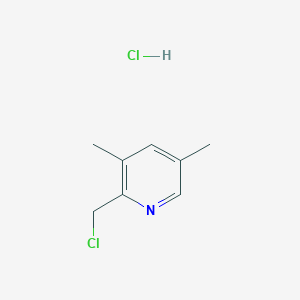

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride

Beschreibung

BenchChem offers high-quality 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCKCIHKYBTWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CCl)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611856 | |

| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73590-93-9 | |

| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride physical properties

An In-depth Technical Guide to 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride (CAS No. 73590-93-9), a heterocyclic organic compound of significant interest to researchers in synthetic chemistry and drug development. This guide delineates its core physical and chemical properties, explores its synthetic utility, and establishes rigorous protocols for its safe handling and application.

Introduction and Strategic Importance

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is a substituted pyridine derivative. Structurally, it is a hydrochloride salt, which enhances its stability and modifies its solubility profile, rendering it more amenable to handling as a solid reagent. The key to its chemical utility lies in the 2-(chloromethyl) group. The chlorine atom is positioned on a methylene bridge adjacent to the pyridine ring, making it a reactive electrophilic site analogous to a benzylic chloride. This inherent reactivity allows it to serve as a versatile building block for introducing the 3,5-dimethylpyridinylmethyl moiety into larger molecular scaffolds.

Its primary documented application is as a synthetic intermediate and a known impurity in the synthesis of metabolites for proton pump inhibitors like Omeprazole and its S-enantiomer, Esomeprazole[1][2]. Understanding the properties and reactivity of this compound is therefore crucial for process optimization, impurity profiling, and the development of novel pharmaceutical analogues.

Physicochemical Properties

The hydrochloride salt form of this compound is typically a crystalline solid, which is advantageous for storage and accurate weighing. The protonated pyridine ring significantly influences its solubility, making it sparingly soluble in water and some polar organic solvents[3].

Table 1: Core Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 73590-93-9 | [1][4] |

| Molecular Formula | C₈H₁₁Cl₂N (or C₈H₁₀ClN·HCl) | [1] |

| Molecular Weight | 192.09 g/mol | [1][4] |

| Appearance | Off-white to light brown solid | [3] |

| Melting Point | >145°C (with decomposition) | [3] |

| Solubility | Slightly soluble in Chloroform, Methanol, and Water | [3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [3] |

Chemical Structure and Reactivity

The reactivity of this molecule is dominated by the chloromethyl group at the 2-position of the pyridine ring.

Caption: Chemical structure highlighting key reactive sites.

The carbon of the chloromethyl group is highly electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the pyridine ring. This makes it an excellent substrate for Sₙ2 (nucleophilic substitution) reactions. A wide variety of nucleophiles, such as thiols, amines, and alkoxides, can readily displace the chloride ion, forming a new carbon-nucleophile bond[2]. This reactivity is the cornerstone of its utility in organic synthesis, providing a reliable method for covalent linkage.

Representative Synthetic Protocol

Workflow: Chlorination of 2-(Hydroxymethyl)-3,5-dimethylpyridine

Caption: Representative workflow for synthesis.

Step-by-Step Methodology

-

Reaction Setup: A solution of the precursor, 2-(hydroxymethyl)-3,5-dimethylpyridine, is prepared in an anhydrous, inert solvent such as dichloromethane (DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Anhydrous conditions are critical because thionyl chloride reacts violently with water. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

-

Cooling: The reaction vessel is cooled to 0°C in an ice bath.

-

Causality: The reaction between the alcohol and thionyl chloride is exothermic. Cooling is a crucial control measure to prevent overheating, which could lead to side product formation and ensure a controlled reaction rate.

-

-

Reagent Addition: Thionyl chloride (typically 1.1-1.2 molar equivalents) is added dropwise to the stirred solution.

-

Causality: Dropwise addition maintains temperature control. The reaction produces gaseous byproducts (SO₂ and HCl). The in-situ generation of HCl protonates the basic pyridine nitrogen, leading directly to the precipitation of the desired hydrochloride salt.

-

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for several hours to ensure the reaction goes to completion.

-

Product Isolation: The hydrochloride salt product is often insoluble in the reaction solvent. If not, an anti-solvent (a solvent in which the product is insoluble, such as diethyl ether) is added to induce precipitation[5]. The solid is then collected by vacuum filtration.

-

Self-Validation: The formation of a precipitate upon reaction or addition of an anti-solvent is a strong indicator of successful salt formation.

-

-

Purification & Drying: The collected solid is washed with a small amount of cold anti-solvent to remove any residual starting material or soluble impurities. The purified product is then dried under vacuum.

Safety, Handling, and Storage

As a reactive alkylating agent and an acidic salt, 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride requires careful handling.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile)[8].

-

Inhalation and Contact: Avoid breathing dust. The compound may cause respiratory irritation[8]. It is also classified as a skin and serious eye irritant[8]. In case of contact, flush the affected area with copious amounts of water.

-

Spill Management: For minor spills, clean up immediately using dry procedures to avoid generating dust. Sweep or vacuum the material into a sealed, labeled container for disposal[8].

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container[3][8]. It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C to maximize long-term stability[3]. Keep away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is a valuable reagent for synthetic chemists, offering a reliable method for incorporating the dimethylpyridinylmethyl group into complex molecules. Its utility is defined by the electrophilic nature of its chloromethyl group. While detailed physical data is sparse, its properties can be reliably inferred from its structure and data on close analogues. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its reactivity. This guide serves as a foundational resource for the effective and safe utilization of this compound in a research and development setting.

References

-

Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. (n.d.). Mol-Instincts. Retrieved January 9, 2026, from [Link]

-

Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research. Retrieved January 9, 2026, from [Link]

-

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 135431633. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (n.d.). Google Patents.

-

Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Retrieved January 9, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 73590-93-9: Pyridine,2-(chloromethyl)-3,5-dimethyl-, h… [cymitquimica.com]

- 3. 3,5-DIMETHYL 2-CHLORMETHYL PYRIDINE.HCL CAS#: 73590-93-9 [amp.chemicalbook.com]

- 4. 2-(Chloromethyl)-3,5-dimethylpyridine Hydrochloride [lgcstandards.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. CAS#:73590-93-9 | 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride | Chemsrc [chemsrc.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Structural Elucidation of 2-(Chloromethyl)-3,5-dimethylpyridine Hydrochloride

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist

Executive Summary: The Imperative for Rigorous Structural Confirmation

In the landscape of pharmaceutical and chemical synthesis, heterocyclic compounds such as 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride serve as critical building blocks. The precise arrangement of every atom within these intermediates is not merely an academic detail; it is the foundation upon which the efficacy, safety, and reproducibility of the final active pharmaceutical ingredient (API) or specialty chemical is built. An error in structural confirmation can lead to the generation of incorrect products, the introduction of problematic impurities, and the failure of complex, multi-step syntheses.

This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride (CAS: 73590-93-9).[1] Moving beyond a simple recitation of methods, we will explore the causality behind the selection of each analytical technique, detailing not only how to perform the analysis but why each method provides a unique and essential piece of the structural puzzle. The protocols described herein are designed as a self-validating system, where the convergence of data from orthogonal techniques provides an unassailable confirmation of the molecular structure.

Foundational Physicochemical & Structural Properties

Before embarking on spectroscopic analysis, a clear understanding of the target molecule's basic properties is essential. These data provide the theoretical framework against which all experimental results will be compared.

| Property | Value | Source |

| Chemical Name | 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride | [1] |

| Molecular Formula | C₈H₁₁Cl₂N | [1] |

| Molecular Weight | 192.08 g/mol | [1] |

| CAS Number | 73590-93-9 | [1] |

| Canonical SMILES | CC1=CC(=C(N=C1)CCl)C.Cl | [1] |

| Appearance | Typically a white to off-white solid or crystalline powder | [2][3] |

| Solubility | Soluble in water | [2][3] |

Note: The structure includes a pyridine ring, two methyl groups at positions 3 and 5, a chloromethyl group at position 2, and a hydrochloride salt formed with the pyridine nitrogen.

The Analytical Workflow: A Strategy of Orthogonal Verification

The principle of modern structural elucidation rests on the integration of multiple, independent analytical techniques.[4][5] Relying on a single method is fraught with risk, as artifacts or ambiguous data can lead to incorrect assignments. A robust elucidation strategy employs a workflow where each technique validates the others, building a conclusive and irrefutable structural assignment.

The causality is clear: Mass Spectrometry provides the total mass and elemental composition, Infrared Spectroscopy identifies the functional groups present, and Nuclear Magnetic Resonance spectroscopy maps the precise connectivity of the atomic framework.[6]

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

4.1 Expertise & Causality The first and most fundamental question in identifying an unknown compound is "What is its mass?". Mass spectrometry directly answers this by providing the molecular weight of the analyte. For 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride, the key is to analyze the free base, C₈H₁₀ClN, which is generated in the gas phase. The presence of chlorine provides a definitive isotopic signature (³⁵Cl and ³⁷Cl) that acts as a powerful internal validation of the elemental composition.

4.2 Predicted Mass Spectrum

-

Molecular Ion (M⁺): The free base has a monoisotopic mass of 155.05 Da.[7]

-

Isotopic Pattern: A crucial validation point. Due to the natural abundance of chlorine isotopes (~3:1 ratio of ³⁵Cl to ³⁷Cl), we expect to see two prominent peaks:

-

[M]⁺ peak at m/z 155.05 (corresponding to the ³⁵Cl isotope).

-

[M+2]⁺ peak at m/z 157.05 (corresponding to the ³⁷Cl isotope) with an intensity approximately one-third of the M⁺ peak.

-

-

Protonated Molecule ([M+H]⁺): In techniques like Electrospray Ionization (ESI), the protonated molecule is often observed at m/z 156.06 . This peak would also exhibit a corresponding [M+H+2]⁺ peak at m/z 158.06.

-

Key Fragmentation:

-

Loss of a chlorine radical (•Cl): Leads to a fragment at m/z ~120.

-

Loss of the chloromethyl radical (•CH₂Cl): Results in a 3,5-dimethylpyridinyl cation fragment at m/z ~106.

-

4.3 Experimental Protocol (ESI-MS)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrument Setup: Use an electrospray ionization source coupled to a mass analyzer (e.g., TOF or Quadrupole). Set the instrument to positive ion mode.

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Analysis: Examine the spectrum for the predicted [M+H]⁺ peak and, critically, verify the presence and ~3:1 ratio of the [M+H+2]⁺ isotopic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

5.1 Expertise & Causality While MS provides the mass, NMR spectroscopy elucidates the precise atomic connectivity, making it the most powerful tool for structural confirmation.[5][6] ¹H NMR reveals the chemical environment of every proton and their relationships, while ¹³C NMR maps the underlying carbon framework. For a substituted pyridine, the chemical shifts and coupling patterns are highly diagnostic and allow for the unambiguous assignment of each substituent.

5.2 Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆) DMSO-d₆ is chosen as a solvent due to the compound's salt nature and expected solubility.

| Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridinium N-H | ~14-16 | Broad singlet (br s) | 1H | The acidic proton of the hydrochloride salt, often broad and far downfield. |

| Aromatic H-6 | ~8.3 - 8.5 | Singlet (s) | 1H | The sole aromatic proton is deshielded by the adjacent protonated nitrogen. It appears as a singlet as there are no adjacent protons. |

| Chloromethyl -CH₂Cl | ~4.8 - 5.0 | Singlet (s) | 2H | Strongly deshielded by both the adjacent electronegative chlorine atom and the aromatic ring. |

| Methyl C5-CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H | A typical chemical shift for a methyl group attached to an aromatic ring. |

| Methyl C3-CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H | Slightly different electronic environment than the C5-methyl, but likely to be very close in chemical shift, potentially overlapping. |

5.3 Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆) The structure is expected to show 8 distinct carbon signals due to the molecule's asymmetry.

| Carbon | Predicted Shift (δ, ppm) | Rationale |

| C2 | ~150-155 | Quaternary carbon attached to both nitrogen and the -CH₂Cl group. |

| C4 | ~145-150 | Quaternary carbon, deshielded by the neighboring substituents. |

| C6 | ~140-145 | Protonated aromatic carbon, deshielded by the adjacent nitrogen. |

| C3 & C5 | ~130-138 | Quaternary carbons attached to methyl groups. Two distinct signals expected. |

| -CH₂Cl | ~40-45 | Aliphatic carbon strongly deshielded by the chlorine atom. |

| C3-CH₃ & C5-CH₃ | ~15-20 | Typical range for methyl groups on an aromatic ring. Two distinct signals expected. |

5.4 Experimental Protocol (NMR)

-

Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Instrument Tuning: Place the sample in the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to the residual solvent peak).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

6.1 Expertise & Causality IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[8] Its value in this context is confirmatory. By identifying the vibrations characteristic of the pyridine ring, the C-Cl bond, and the pyridinium N-H⁺ bond, it serves as a quick quality check that corroborates the more detailed MS and NMR data.

6.2 Predicted Key IR Absorptions (ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3000-3100 | C-H stretch (aromatic) | Confirms the presence of the pyridine ring. |

| ~2850-3000 | C-H stretch (aliphatic) | Corresponds to the methyl and chloromethyl groups. |

| ~2400-2800 | N-H stretch (broad) | A very characteristic broad absorption for the pyridinium hydrochloride salt. |

| ~1600 & ~1470 | C=N, C=C stretch | Diagnostic stretching vibrations of the pyridine ring skeleton. |

| ~700-800 | C-Cl stretch | Confirms the presence of the chloromethyl group.[3] |

Elemental Analysis: The Final Stoichiometric Validation

7.1 Expertise & Causality Elemental analysis provides the ultimate validation of the molecular formula by determining the mass percentages of carbon, hydrogen, and nitrogen. This technique is a self-validating system: the experimental percentages must align with the theoretically calculated values for the proposed formula (C₈H₁₁Cl₂N) within a narrow margin of error (typically ±0.4%). A successful match provides definitive proof of the elemental composition.

7.2 Theoretical vs. Experimental Values

-

Calculation for C₈H₁₁Cl₂N (MW = 192.08 g/mol ):

-

%C: (8 * 12.011) / 192.08 * 100 = 50.02%

-

%H: (11 * 1.008) / 192.08 * 100 = 5.77%

-

%N: (1 * 14.007) / 192.08 * 100 = 7.29%

-

An experimental result of C 50.15%, H 5.80%, N 7.25% would be considered a strong confirmation of the proposed molecular formula.

Data Synthesis: Assembling the Final Structure

Unambiguous structural elucidation is achieved not by a single piece of data, but by the seamless integration of all analytical results. The final confirmation is a logical process where each experimental finding supports the proposed structure.

Caption: Convergence of analytical data for structural proof.

By following this rigorous, multi-technique workflow, researchers and drug development professionals can possess the highest degree of confidence in the identity and purity of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride, ensuring the integrity of their subsequent research and manufacturing processes.

References

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

-

Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. (n.d.). SyntheticPage. Retrieved January 9, 2026, from [Link]

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

-

Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research. Retrieved January 9, 2026, from [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024, January 18). ACS Omega. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

- This reference number is intentionally left blank.

-

PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1). Retrieved January 9, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Retrieved January 9, 2026, from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved January 9, 2026, from [Link]

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

-

Wiley Analytical Science. (2016, January 15). Structure Elucidation in Organic Chemistry. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethylpyridine. Retrieved January 9, 2026, from [Link]

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

Sources

- 1. 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | C8H11Cl2N | CID 21273334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cionpharma.com [cionpharma.com]

- 3. echemi.com [echemi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. 2-(Chloromethyl)-3,5-dimethylpyridine | C8H10ClN | CID 15594399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Data of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride (CAS 73590-93-9), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide synthesizes information from analogous compounds and fundamental spectroscopic principles to present an in-depth characterization. We will explore the expected features in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this compound. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Introduction

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride, with the chemical formula C₈H₁₁Cl₂N, is a substituted pyridine derivative of significant interest in the pharmaceutical industry.[1][2][3] Its structure, featuring a chloromethyl group at the 2-position and two methyl groups at the 3- and 5-positions of the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules.[4] The hydrochloride salt form enhances its stability and solubility in certain solvents.

A thorough understanding of the spectroscopic signature of this compound is crucial for its identification, purity assessment, and quality control during synthesis and formulation. This guide will provide a detailed interpretation of its expected spectroscopic data.

Molecular Structure

The structural formula of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is presented below. The pyridine ring is protonated at the nitrogen atom, forming a hydrochloride salt.

Figure 1: Chemical structure of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Experimental Protocol (Generalized)

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-2800 | Strong, Broad | N-H and C-H stretching | The broadness is characteristic of the N-H stretch in the hydrochloride salt, overlapping with aromatic and aliphatic C-H stretches.[5] |

| ~1630-1580 | Medium-Strong | C=C and C=N stretching | These bands are characteristic of the pyridine ring vibrations. The protonation of the nitrogen atom can cause a shift in these frequencies compared to the free base.[6] |

| ~1470-1430 | Medium | CH₂ and CH₃ bending | Scissoring and asymmetrical bending vibrations of the methyl and chloromethyl groups. |

| ~1380-1360 | Medium | CH₃ symmetric bending | A characteristic absorption for methyl groups. |

| ~1300-1000 | Medium-Weak | In-plane C-H bending | Aromatic C-H bending vibrations of the pyridine ring. |

| ~800-700 | Medium-Strong | C-Cl stretching | The carbon-chlorine stretching vibration typically appears in this region. |

| Below 900 | Medium-Strong | Out-of-plane C-H bending | Characteristic of the substitution pattern on the pyridine ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring protons.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O).

-

Data Acquisition: The sample is placed in an NMR tube, and the spectrum is acquired using a high-field NMR spectrometer.

Based on the structure of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride, the following proton signals are anticipated:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5-8.0 | Singlet | 1H | H-6 | The proton at the 6-position is adjacent to the protonated nitrogen, leading to a significant downfield shift.[7] |

| ~7.8-7.4 | Singlet | 1H | H-4 | The proton at the 4-position is also on the aromatic ring but further from the electron-withdrawing nitrogen. |

| ~4.8-4.5 | Singlet | 2H | -CH₂Cl | The methylene protons of the chloromethyl group are deshielded by the adjacent chlorine atom and the aromatic ring. |

| ~2.5-2.2 | Singlet | 6H | -CH₃ | The two methyl groups at positions 3 and 5 are in similar chemical environments and are expected to appear as a single peak. |

| Variable | Broad Singlet | 1H | N-H | The proton on the nitrogen atom often appears as a broad singlet and its chemical shift is highly dependent on the solvent and concentration. |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.

-

Sample Preparation: A more concentrated solution (20-50 mg) in a deuterated solvent is typically required compared to ¹H NMR.

-

Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer, often with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon.

The predicted ¹³C NMR chemical shifts for 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride are as follows, with reasoning based on the electronic environment of each carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-145 | C-2 | The carbon atom attached to the chloromethyl group and adjacent to the nitrogen is expected to be significantly deshielded. |

| ~148-143 | C-6 | The other carbon atom adjacent to the nitrogen is also shifted downfield due to the electronegativity of the nitrogen. |

| ~140-135 | C-4 | The carbon at the 4-position of the pyridine ring. |

| ~135-130 | C-3 and C-5 | The carbons bearing the methyl groups will have similar chemical shifts. |

| ~45-40 | -CH₂Cl | The carbon of the chloromethyl group is in the aliphatic region but shifted downfield by the electronegative chlorine atom. |

| ~20-15 | -CH₃ | The methyl group carbons will appear in the typical aliphatic region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol (Generalized)

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate charged molecules. ESI is often preferred for polar and thermally labile compounds like hydrochloride salts.

-

Mass Analysis: The ions are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Fragmentation Pattern

The mass spectrum of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride (molecular weight: 192.09 g/mol ) would likely be analyzed for its free base, 2-(chloromethyl)-3,5-dimethylpyridine (molecular weight: 155.63 g/mol ), after the loss of HCl.[8]

Figure 2: A simplified, hypothetical fragmentation pathway for the free base of the title compound.

Key Expected Ions:

-

Molecular Ion ([M]⁺˙): A peak corresponding to the free base at m/z 155, with an isotopic peak at m/z 157 in an approximate 3:1 ratio, which is characteristic of the presence of one chlorine atom.

-

[M - Cl]⁺: Loss of the chlorine radical would result in a fragment at m/z 120.

-

[M - CH₂Cl]⁺: Cleavage of the chloromethyl group would lead to a fragment at m/z 105.

-

Benzylic-type cleavage: The bond between the pyridine ring and the chloromethyl group is susceptible to cleavage, which is a common fragmentation pathway for benzylic-type halides.[9]

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride. While direct experimental spectra are not widely published, the analysis of its structural components and comparison with analogous compounds allow for a robust prediction of its key spectral features. The information presented herein is intended to aid researchers in the identification and characterization of this important pharmaceutical intermediate. It is always recommended to confirm these predictions with experimental data whenever possible to ensure the highest level of scientific rigor.

References

- Infrared Absorption Spectra of Qu

-

FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c)... - ResearchGate. (URL: [Link])

-

2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | C8H11Cl2N | CID 21273334 - PubChem. (URL: [Link])

-

CAS No : 73590-93-9 | Product Name : 2-(Chloromethyl)-3,5-dimethylpyridine Hydrochloride. (URL: [Link])

-

SPECTROSCOPIC CHARACTERIZATION AND DFT COMPUTATIONAL STUDY FOR THE 4–CHLOROMETHYL PYRIDINE HYDROCHLORIDE MOLECULE - IJCRT.org. (URL: [Link])

-

(PDF) Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. (URL: [Link])

-

a 13c nmr and density functional theory study of critical behaviour of binary water / 2,6-lutidine solution - SciSpace. (URL: [Link])

-

Pyridine hydrochloride - the NIST WebBook. (URL: [Link])

-

2,4-Lutidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) - YouTube. (URL: [Link])

-

(PDF) Molecular polarizability and vibrational spectra of 2,6-dihydroxypyridine hydrochloride. (URL: [Link])

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (URL: [Link])

-

Benzyl chloride - the NIST WebBook. (URL: [Link])

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (URL: [Link])

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]

- 3. 2,6-Lutidine(108-48-5) 13C NMR spectrum [chemicalbook.com]

- 4. 2,3-Lutidine(583-61-9) 13C NMR [m.chemicalbook.com]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | C8H11Cl2N | CID 21273334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Foreword: Navigating the Landscape of a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the Solubility Profile of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that a comprehensive grasp of a compound's physicochemical properties is fundamental to its successful application in research and development. This guide is dedicated to 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride (CAS No. 73590-93-9), a pivotal intermediate in the synthesis of various pharmaceutical compounds, notably as a potential impurity in the production of esomeprazole.[1][2] Unlike its more extensively documented 4-methoxy analog, detailed public data on this specific molecule is less abundant. This guide, therefore, not only collates the available information but also provides robust, field-proven methodologies to empower researchers to determine its solubility profile with precision. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Physicochemical Characterization: The Foundation of Solubility

A compound's solubility is intrinsically linked to its structural and chemical properties. 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is an off-white to light brown solid, also described as a white crystalline solid.[] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 73590-93-9 | [1][][4][5] |

| Molecular Formula | C₈H₁₁Cl₂N | [] |

| Molecular Weight | 192.08 g/mol | [] |

| Melting Point | >145°C (decomposition) | [4] |

| Appearance | Off-white to light brown solid / White crystalline solid | [] |

| IUPAC Name | 2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride | [] |

The hydrochloride salt form of this pyridine derivative significantly influences its solubility, particularly in aqueous media. The protonated pyridine ring enhances its polarity, generally favoring solubility in polar solvents. The presence of the chloromethyl group introduces a reactive site for nucleophilic substitution, a key feature in its synthetic applications.[1]

The Solubility Profile: A Multifaceted Perspective

The solubility of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is a critical parameter for its handling, reaction kinetics, and purification.

Qualitative Solubility

Available data describes the compound as being "soluble in water and organic solvents," while other sources specify it as "slightly soluble" in water, chloroform, and methanol.[][4] This apparent contradiction highlights the qualitative and often supplier-dependent nature of such descriptions. For rigorous scientific purposes, quantitative determination is essential. The hydrochloride salt form would suggest a degree of aqueous solubility, likely influenced by pH. Its solubility in organic solvents will be dictated by the solvent's polarity and its ability to solvate both the ionic hydrochloride and the organic pyridine structure.

Factors Influencing Solubility

-

pH: As a hydrochloride salt of a pyridine derivative, the solubility of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride in aqueous solutions is expected to be pH-dependent. At lower pH values (acidic conditions), the pyridine nitrogen remains protonated, favoring solubility. As the pH increases towards and above the pKa of the conjugate acid, the free base form will be generated, which is expected to be less water-soluble.

-

Temperature: The dissolution of most solid compounds is an endothermic process; therefore, an increase in temperature will generally lead to an increase in solubility. This relationship should be experimentally determined to establish a solubility curve.

-

Solvent Polarity: The molecule possesses both polar (the protonated pyridine ring and the hydrochloride ion) and non-polar (the dimethylpyridine backbone) regions. This amphiphilic character suggests that its solubility will vary across a range of solvents with different polarities.

Experimental Determination of Solubility: A Practical Guide

To address the limited quantitative data, the following section provides detailed protocols for determining the solubility profile of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride.

Equilibrium Solubility Determination

This method establishes the thermodynamic equilibrium solubility of the compound in a given solvent system.

Protocol:

-

Preparation: Add an excess amount of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride to a known volume of the selected solvent (e.g., water, methanol, chloroform) in a sealed vial. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature for a short period to allow the undissolved solid to settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the working range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or a titrimetric method.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

Diagram of the Equilibrium Solubility Workflow:

Caption: Workflow for determining equilibrium solubility.

Analytical Method for Quantification: HPLC-UV

A robust and validated analytical method is paramount for accurate solubility determination.

Protocol:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for λmax).

-

Injection Volume: 10 µL.

-

-

Standard Preparation: Prepare a stock solution of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride of known concentration in a suitable solvent. Create a series of calibration standards by serial dilution of the stock solution.

-

Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. A linear regression with a correlation coefficient (r²) > 0.999 is typically required.

-

Sample Analysis: Inject the diluted samples from the solubility experiment and determine their concentration from the calibration curve.

Diagram of the Analytical Workflow:

Caption: Workflow for HPLC-UV quantification.

Stability and Storage: Ensuring Compound Integrity

The stability of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is crucial for its long-term storage and use in experiments.

-

Storage Conditions: It is recommended to store the solid compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4] This precaution minimizes potential degradation from atmospheric moisture and oxygen.

-

Chemical Stability: The compound is generally stable under normal conditions. However, the chloromethyl group is susceptible to hydrolysis, particularly in aqueous solutions at neutral or basic pH, which would yield the corresponding hydroxymethyl derivative. Therefore, stock solutions in aqueous buffers should be freshly prepared. The compound is also an oxidizing agent and may react with nucleophilic compounds.

Conclusion

While the publicly available data on the solubility of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride (CAS 73590-93-9) is primarily qualitative, this guide provides the necessary framework for researchers to quantitatively determine its solubility profile. By employing the detailed experimental protocols for equilibrium solubility and HPLC-UV analysis, scientists can generate the reliable data needed for process development, formulation, and quality control. Understanding the interplay of its physicochemical properties, such as its solid-state form and its behavior in different solvent systems, is fundamental to unlocking its full potential as a valuable chemical intermediate.

References

-

PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Omeprazole from 2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

Abstract

Omeprazole, a cornerstone of proton pump inhibitors (PPIs), has fundamentally changed the management of acid-related gastrointestinal disorders. Its chemical structure, featuring a sulfoxide bridge between a benzimidazole and a pyridine moiety, is key to its mechanism of action. This guide provides an in-depth, technically-focused exploration of a prevalent and robust synthetic route to omeprazole. We will dissect the synthesis starting from two key precursors: 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride and 5-methoxy-1H-benzo[d]imidazole-2-thiol. The narrative emphasizes the causality behind experimental choices, from reaction mechanisms to process conditions, offering field-proven insights for researchers, chemists, and drug development professionals. This document details the nucleophilic substitution to form the thioether intermediate, followed by the critical selective oxidation step to yield omeprazole, providing validated protocols and visual workflows to support laboratory application.

Introduction: The Strategic Importance of Omeprazole

Omeprazole is a prodrug that, in the acidic environment of the stomach's parietal cells, converts to its active form, a sulfenamide.[1] This active metabolite irreversibly inhibits the H+/K+-ATPase enzyme system, or "proton pump," effectively suppressing gastric acid secretion.[1] The synthesis of such a molecule is a multi-step process that has been optimized for yield, purity, and scalability.

The synthetic strategy discussed herein is a convergent synthesis, which involves preparing the two main heterocyclic systems separately and then coupling them. This approach is highly efficient and is centered on two primary transformations:

-

Nucleophilic Substitution: Formation of a carbon-sulfur bond to create the thioether backbone, often referred to as "omeprazole sulfide" or pyrmetazole.[2]

-

Selective Oxidation: Oxidation of the thioether to the target sulfoxide, a critical step that must be controlled to prevent over-oxidation to the inactive sulfone impurity.[3][4]

This guide will systematically detail both stages, beginning with an overview of the complete synthetic pathway.

The Core Synthetic Pathway: An Overview

The synthesis of omeprazole from the specified precursors is a logical sequence of chemical transformations. The process begins with the coupling of the pyridine and benzimidazole moieties, followed by an oxidation step.

Figure 1: High-level overview of the two-step synthesis of Omeprazole.

Part I: Synthesis of the Thioether Intermediate

The first core transformation is the formation of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (the thioether intermediate) via a nucleophilic substitution reaction.[2]

Mechanistic Rationale

The causality of this reaction lies in the inherent nucleophilicity of the thiol group on the benzimidazole and the electrophilicity of the chloromethyl group on the pyridine.

-

Activation of the Nucleophile: The thiol group (-SH) of 5-methoxy-1H-benzo[d]imidazole-2-thiol is weakly acidic. In the presence of a strong base, such as sodium hydroxide (NaOH), it is deprotonated to form a highly reactive thiolate anion (-S⁻).[5] This anion is a potent nucleophile, primed to attack an electrophilic carbon center.

-

The Electrophilic Target: The 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride provides the electrophile. The chlorine atom is a good leaving group, and its electron-withdrawing nature creates a partial positive charge on the adjacent methylene carbon, making it susceptible to nucleophilic attack.

The reaction proceeds via a classic SN2 mechanism, where the thiolate anion attacks the electrophilic carbon, displacing the chloride ion and forming the desired C-S bond.

Detailed Experimental Protocol: Thioether Formation

This protocol is adapted from established and validated laboratory procedures.[5][6]

Step-by-Step Methodology:

-

Preparation of the Nucleophile: In a suitable reaction vessel, dissolve sodium hydroxide (approx. 1.3 equivalents) in ethanol and heat the mixture to 70-90°C until the base is fully dissolved.

-

Addition of Benzimidazole: Add 5-methoxy-1H-benzo[d]imidazole-2-thiol (1.0 equivalent) to the basic solution. Maintain the reflux to ensure complete dissolution and formation of the sodium thiolate salt.

-

Cooling: Cool the reaction mixture to below 10°C in an ice bath. This is critical to control the exothermicity of the subsequent substitution reaction.

-

Addition of Pyridine: Dissolve 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride (approx. 0.9 equivalents) in water and add this solution dropwise to the cooled reaction mixture, ensuring the temperature does not exceed 30°C.

-

Reaction: After the addition is complete, allow the mixture to stir and react for approximately 4 hours, maintaining the temperature.

-

Precipitation and Isolation: Cool the mixture to 10°C and add a significant volume of water to precipitate the product. Stir the resulting slurry for several hours (e.g., 12 hours) to ensure complete precipitation.

-

Filtration and Drying: Collect the solid product by suction filtration, wash with water, and dry under vacuum to yield the thioether intermediate as a solid.[5]

Data Presentation: Reagent Summary

| Reagent | Role | Molar Ratio |

| 5-methoxy-1H-benzo[d]imidazole-2-thiol | Nucleophile Precursor | 1.0 |

| 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine HCl | Electrophile | ~0.9 |

| Sodium Hydroxide | Base | ~1.3 |

| Ethanol / Water | Solvent System | - |

Experimental Workflow Visualization

Figure 2: Laboratory workflow for the synthesis of the thioether intermediate.

Part II: Selective Oxidation to Omeprazole

The conversion of the sulfide to the sulfoxide is the final and most delicate step in the synthesis. The goal is to introduce a single oxygen atom without allowing the reaction to proceed further.

Mechanistic Rationale

The sulfur atom in the thioether intermediate possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophilic oxygen species.

-

Choice of Oxidant: A controlled oxidizing agent is paramount. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice.[2][3] Its peroxy bond (-O-O-) is weak, and one oxygen atom is highly electrophilic. Hydrogen peroxide, often in the presence of a catalyst, is another widely used option.[7][8]

-

The Challenge of Over-oxidation: The resulting sulfoxide still has a lone pair of electrons on the sulfur atom. It can be further oxidized by the same reagent to form a sulfone (-SO₂-), which is a common impurity in omeprazole synthesis.[3] Controlling the stoichiometry of the oxidant (typically using slightly more than one equivalent) and maintaining low temperatures are key strategies to favor the formation of the sulfoxide and minimize the sulfone by-product.

Logical Relationship: Oxidation States

Figure 3: The logical relationship between the sulfide, sulfoxide, and sulfone.

Detailed Experimental Protocol: Oxidation

This protocol describes a common procedure using m-CPBA as the oxidant.[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve the thioether intermediate (1.0 equivalent) in a suitable organic solvent, such as dichloromethane, in a reaction vessel.

-

Cooling: Cool the solution to a low temperature (e.g., -10°C to 0°C) using an appropriate cooling bath. This is crucial for controlling the reaction rate and selectivity.

-

Oxidant Addition: Add the oxidizing agent (e.g., m-CPBA, ~1.0-1.1 equivalents) portion-wise or as a solution in the same solvent, ensuring the temperature remains low.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of complete consumption of the starting material.

-

Quenching and Workup: Once the reaction is complete, quench any excess oxidant. The workup typically involves washing the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove the acidic by-product (m-chlorobenzoic acid).[2]

-

Purification: The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude omeprazole.

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether, to obtain pure omeprazole.[2]

Data Presentation: Oxidation Parameters

| Parameter | Condition/Reagent | Rationale |

| Reactant | Thioether Intermediate | The substrate for oxidation. |

| Oxidizing Agent | m-CPBA or H₂O₂ | Provides the electrophilic oxygen. |

| Stoichiometry | ~1.0-1.1 equivalents | Minimizes over-oxidation to the sulfone. |

| Solvent | Dichloromethane | A common aprotic solvent for this reaction. |

| Temperature | -10°C to 0°C | Controls reaction rate and improves selectivity. |

| Workup | Aqueous NaHCO₃ wash | Removes acidic by-products. |

Synthesis of the Key Precursor: 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride

The successful synthesis of omeprazole is contingent on the availability of high-purity starting materials. The title compound, 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride, is a crucial intermediate that is not typically commercially available in bulk and must be synthesized.[9]

A common and direct method involves the chlorination of the corresponding alcohol, 4-methoxy-3,5-dimethyl-2-pyridylmethanol.[10][11]

Detailed Experimental Protocol: Precursor Chlorination

This protocol is based on established methods using thionyl chloride (SOCl₂).[10][11]

Step-by-Step Methodology:

-

Preparation: In a reaction flask, prepare a solution of thionyl chloride (SOCl₂) (approx. 1.05 equivalents) in a dry, inert solvent like dichloromethane.

-

Cooling: Cool this solution to 0°C in an ice bath.

-

Substrate Addition: Dissolve 4-methoxy-3,5-dimethyl-2-pyridylmethanol (1.0 equivalent) in dichloromethane and add it dropwise to the cooled thionyl chloride solution.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (e.g., 16 hours) to ensure the reaction goes to completion.[10]

-

Precipitation: Add a non-polar solvent like diethyl ether dropwise while cooling to precipitate the hydrochloride salt product.[10]

-

Isolation: Stir the resulting suspension at room temperature for a further 2 hours, then collect the crystalline product by filtration, wash with ether, and dry.[10]

Conclusion

The synthesis of omeprazole from 2-(chloromethyl)-3,5-dimethylpyridine hydrochloride and 5-methoxy-1H-benzo[d]imidazole-2-thiol is a well-established and efficient route that relies on two fundamental organic transformations: nucleophilic substitution and selective oxidation. Success in this synthesis hinges on a deep understanding of the underlying reaction mechanisms and careful control of experimental conditions. Specifically, the activation of the thiolate nucleophile, management of reaction temperature, and precise stoichiometric control of the oxidant are critical for achieving high yield and purity while minimizing the formation of the inactive sulfone by-product. The protocols and insights provided in this guide serve as a robust foundation for researchers engaged in the synthesis of omeprazole and related benzimidazole-based pharmaceutical agents.

References

-

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (n.d.). SciSpace. Retrieved January 9, 2026, from [Link]

-

Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. (n.d.). WorldOfChemicals. Retrieved January 9, 2026, from [Link]

-

How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. (n.d.). FAQ-Chemsrc. Retrieved January 9, 2026, from [Link]

-

What is the mechanism of Omeprazole?. (2024, July 17). Patsnap Synapse. Retrieved January 9, 2026, from [Link]

-

Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Research. Retrieved January 9, 2026, from [Link]

- Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (2013). Google Patents.

- One pot process for preparing omeprazole and related compounds. (2010). Google Patents.

- A process for the preparation of omeprazol. (1992). Google Patents.

-

Synthesis, structure, and reactivity of Omeprazole and related compounds. (2018). White Rose eTheses Online. Retrieved January 9, 2026, from [Link]

-

Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. (2024). E3S Web of Conferences. Retrieved January 9, 2026, from [Link]

- Omeprazole synthesis. (2001). Google Patents.

-

Synthesis, structure, and reactivity of Omeprazole and related compounds. (2018, November 26). University of Leeds. Retrieved January 9, 2026, from [Link]

- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (2001). Google Patents.

-

Enzymatic Preparation of Chiral (S)-Sulfoxide Drug Esomeprazole at Pilot Scale Levels. (2020, April 23). Organic Process Research & Development. Retrieved January 9, 2026, from [Link]

- Process for the preparation of omeprazole and intermediate compounds. (1999). Google Patents.

-

Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. (n.d.). Scholars Research Library. Retrieved January 9, 2026, from [Link]

-

Diversified Synthesis of Novel Quinoline and Dibenzo Thiazepine Derivatives Using Known Active Intermediates. (n.d.). International Journal of ChemTech Research. Retrieved January 9, 2026, from [Link]

-

Enhanced Antigiardial Effect of Omeprazole Analog Benzimidazole Compounds. (2020, September 1). MDPI. Retrieved January 9, 2026, from [Link]

- Preparation of omeprazole and lansoprazole and intermediates useful therein. (1995). Google Patents.

Sources

- 1. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 6. WO2010134099A1 - One pot process for preparing omeprazole and related compounds - Google Patents [patents.google.com]

- 7. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 8. WO1995012590A1 - Preparation of omeprazole and lansoprazole and intermediates useful therein - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. prepchem.com [prepchem.com]

- 11. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthetic Utility and Reaction Mechanism of 2-(Chloromethyl)-3,5-dimethylpyridine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is a pivotal heterocyclic building block in modern pharmaceutical synthesis. Its significance is most profoundly demonstrated in its role as a key intermediate for the industrial-scale production of proton pump inhibitors (PPIs), a class of drugs essential for treating acid-related gastrointestinal disorders.[1][2][3] This guide elucidates the core mechanism of action of this reagent, focusing on its inherent electrophilicity and its application in nucleophilic substitution reactions. By examining the well-documented synthesis of the omeprazole sulfide precursor, we will provide a detailed, field-proven protocol and explore the critical parameters that govern reaction success, offering a comprehensive resource for chemists engaged in pharmaceutical development and manufacturing.

Introduction: A Cornerstone Intermediate

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride, often referred to by its CAS Number 73590-93-9, is a substituted pyridine derivative.[4] Its structure features a pyridine ring functionalized with a reactive chloromethyl group at the 2-position, making it a potent and versatile electrophilic agent. Supplied as a stable hydrochloride salt, it is primarily utilized in the construction of the pyridine moiety of blockbuster drugs like omeprazole and its analogues.[2][5]

| Property | Value |

| CAS Number | 73590-93-9[4] |

| Molecular Formula | C₈H₁₀ClN · HCl[3] |

| Molecular Weight | 192.09 g/mol [3] |

| Appearance | White to off-white solid/powder[2][6] |

| Melting Point | 128-131 °C (lit.)[2][7] |

| Solubility | Soluble in water[2][6] |

Part 1: Core Reactivity and Mechanism of Action

The synthetic utility of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is fundamentally derived from the reactivity of the benzylic-like chloromethyl group. The carbon atom of the -CH₂Cl substituent is the primary electrophilic center.

Electrophilic Nature: The electron-withdrawing nature of both the adjacent chlorine atom and the pyridine ring creates a significant partial positive charge (δ+) on the methylene carbon. This polarization makes the carbon highly susceptible to attack by nucleophiles.

Mechanism: Nucleophilic Aliphatic Substitution (Sₙ2): The predominant mechanism of action is a bimolecular nucleophilic substitution (Sₙ2) reaction. In this pathway, a nucleophile directly attacks the electrophilic carbon, leading to the simultaneous displacement of the chloride ion, which serves as an effective leaving group. The reaction proceeds through a trigonal bipyramidal transition state. The hydrochloride form requires neutralization in situ, typically with a base, to free the pyridine nitrogen and allow the reaction to proceed efficiently.

Caption: General Sₙ2 mechanism involving 2-(Chloromethyl)-3,5-dimethylpyridine.

Part 2: Application in the Synthesis of Omeprazole Precursor

The quintessential application of this reagent is the coupling reaction with 5-methoxy-2-mercaptobenzimidazole to form 5-methoxy-2-(((3,5-dimethyl-4-methoxy-2-pyridinyl)methyl)thio)-1H-benzimidazole, the direct sulfide precursor to omeprazole.[8][9][10]

Reaction Analysis:

-

Nucleophile Activation: The reaction is conducted in the presence of a base, such as sodium hydroxide (NaOH).[8][9] The base deprotonates the acidic thiol (-SH) group of the mercaptobenzimidazole, generating a highly reactive thiolate anion (S⁻). This anion is a potent nucleophile.

-

Sₙ2 Coupling: The thiolate anion then attacks the electrophilic methylene carbon of the 2-(chloromethyl)pyridine derivative, displacing the chloride ion and forming a new carbon-sulfur bond.[10] This step forges the critical link between the benzimidazole and pyridine rings of the final drug substance.

This reaction is often performed in a biphasic system (e.g., water and an organic solvent like ethyl acetate or ethanol), which can benefit from phase-transfer catalysis in industrial settings to enhance interfacial reaction rates.[9][11]

Caption: Workflow for the synthesis of the Omeprazole sulfide intermediate.

Part 3: Field-Proven Experimental Protocol

The following protocol is a synthesized representation based on established patent literature for the formation of the omeprazole sulfide intermediate.[8][9]

Materials:

-

2-(chloromethyl)-3,5-dimethyl-4-methoxy pyridine hydrochloride

-

2-mercapto-5-methoxy benzimidazole

-

Sodium hydroxide (NaOH)

-

Ethyl Acetate

-

Water (Deionized)

Procedure:

-

Vessel Charging: To a suitable reaction vessel, add 2-(chloromethyl)-3,5-dimethyl-4-methoxy pyridine hydrochloride (1.0 eq) and 2-mercapto-5-methoxy benzimidazole (~0.9 eq).

-

Solvent Addition: Add ethyl acetate (~4 volumes) to the vessel at ambient temperature (25-35 °C).

-

Base Addition: Prepare a solution of sodium hydroxide (~2.2 eq) in water (~2 volumes). Add this aqueous solution to the reaction mass over approximately 30 minutes, maintaining temperature control.

-

Reaction: Stir the biphasic mixture for 1 hour. Heat the reaction mass to 50-55 °C and hold for an additional hour.

-

Monitoring: Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC) until the starting materials are consumed.

-

Workup - Quenching & Separation: Once complete, cool the reaction mass to 25-30 °C. Add water (~2 volumes) and stir. Stop agitation and allow the organic and aqueous layers to separate.

-

Workup - Extraction: Separate the layers. The aqueous layer can be extracted again with ethyl acetate (~1.5 volumes) to maximize recovery.

-

Isolation: The combined organic layers contain the desired sulfide intermediate. This solution can be taken forward for the subsequent oxidation step to omeprazole, or the product can be isolated by solvent evaporation. A yield of over 90% is typically reported for this coupling step.[8]

Part 4: Critical Parameters and Their Causal Impact

The success of the synthesis hinges on the precise control of several key parameters. Understanding the causality behind these choices is crucial for optimization and troubleshooting.

| Parameter | Recommended Setting | Rationale & Causality |

| Base | Strong base (e.g., NaOH) | Causality: The pKa of the thiol group on the benzimidazole requires a strong base for complete deprotonation to the highly nucleophilic thiolate anion. Insufficient base results in a slow or incomplete reaction. |

| Solvent | Biphasic (e.g., Ethyl Acetate/Water) | Causality: The hydrochloride salt reactant and NaOH are water-soluble, while the benzimidazole reactant and final product are more soluble in the organic solvent.[9] This system facilitates both the reaction at the interface and the subsequent easy separation of the product from inorganic salts. |

| Temperature | 25–55 °C | Causality: Initial mixing at room temperature allows for controlled generation of the nucleophile. Gentle heating to ~55 °C increases the reaction rate to ensure completion in a reasonable timeframe without promoting side reactions or degradation.[9] |

| Stoichiometry | Slight excess of base | Causality: An excess of NaOH ensures full activation of the nucleophile and neutralization of the HCl salt. The pyridine compound is often the limiting reagent as it is typically the more expensive raw material. |

Part 5: Safety and Handling

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is an irritant and a potential sensitizer. Adherence to safety protocols is mandatory.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation and may cause an allergic skin reaction.[7][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[12] Work in a well-ventilated area or a chemical fume hood.[12]

-

Handling: Avoid breathing dust. Prevent contact with skin and eyes. In case of spills, clean up immediately using appropriate procedures to avoid generating dust.[12]

Conclusion

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride serves as a textbook example of a highly effective electrophilic building block in targeted pharmaceutical synthesis. Its mechanism of action, rooted in the principles of Sₙ2 reactivity, allows for the efficient and robust construction of complex molecules. The industrial synthesis of omeprazole stands as a testament to its reliability and importance. For the research and process chemist, a thorough understanding of its reactivity, the influence of reaction parameters, and proper handling procedures is essential for leveraging this key intermediate to its full potential in the development of life-changing medicines.

References

- How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ. (n.d.).

- 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer - Cion Pharma. (n.d.).

- Omeprazole synthesis - ChemicalBook. (n.d.).

- One pot process for preparing omeprazole and related compounds. (2010).

- A process for the preparation of omeprazol. (1992).

- Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (n.d.). SciSpace.

- Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (2013).

- 2-(Chloromethyl)-3,5-dimethylpyridine Hydrochloride | CAS 73590-93-9. (n.d.). Santa Cruz Biotechnology.

- PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024).

- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook. (n.d.).

- Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. (n.d.).

- Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. (n.d.).

- 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | C8H11Cl2N | CID 21273334. (n.d.). PubChem.

- Industrial Phase-Transfer Catalysis. (n.d.).

- Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. (2015). Austin Journal of Analytical and Pharmaceutical Chemistry, 2(1), 1033.

- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl. (n.d.). PharmaCompass.com.

- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 98%. (n.d.). Sigma-Aldrich.

- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride CAS 86604-75-3. (n.d.). ChemicalBook.

- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. (2023). Apollo Scientific.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. cionpharma.com [cionpharma.com]

- 3. scbt.com [scbt.com]

- 4. 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | C8H11Cl2N | CID 21273334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 6. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride CAS#: 86604-75-3 [m.chemicalbook.com]

- 7. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 98 86604-75-3 [sigmaaldrich.com]

- 8. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 9. WO2010134099A1 - One pot process for preparing omeprazole and related compounds - Google Patents [patents.google.com]

- 10. EP0484265A1 - A process for the preparation of omeprazol - Google Patents [patents.google.com]

- 11. phasetransfer.com [phasetransfer.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride

This guide provides a comprehensive overview of the critical stability and storage parameters for 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the integrity and longevity of this vital compound.

Introduction: Chemical Identity and Pharmaceutical Significance

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is a substituted pyridine derivative with the chemical formula C₈H₁₁Cl₂N. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its reactivity, primarily centered around the chloromethyl group, makes it a versatile intermediate for introducing the 3,5-dimethylpyridine moiety into larger molecules. Given its role in multi-step syntheses, maintaining the purity and stability of this compound is paramount to ensuring the quality and yield of the final API.

Table 1: Physicochemical Properties of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride

| Property | Value |

| Molecular Formula | C₈H₁₁Cl₂N |

| Molecular Weight | 192.09 g/mol |

| Appearance | White to off-white or light brown solid[1] |

| Solubility | Soluble in chloroform (slightly), methanol (slightly), and water (slightly)[1] |

Chemical Stability and Degradation Pathways

While generally stable under normal conditions, 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is susceptible to degradation through several pathways, primarily influenced by environmental factors such as moisture, light, and temperature. Understanding these pathways is crucial for implementing effective storage and handling protocols.

Hydrolytic Degradation

The most significant degradation pathway for this compound is the hydrolysis of the chloromethyl group. The presence of water can lead to the nucleophilic substitution of the chlorine atom with a hydroxyl group, forming 2-(hydroxymethyl)-3,5-dimethylpyridine. This reaction is often accelerated by alkaline pH conditions.[2][3] The hydrochloride salt form of the compound makes it hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can initiate and accelerate this degradation process.[4][5][6][7][8]

Caption: Primary hydrolytic degradation pathway.

Photodegradation

Pyridine and its derivatives are known to be susceptible to photodegradation.[6][9] Exposure to UV light can initiate photochemical reactions, leading to the formation of various degradation products. While the specific photolytic pathway for this compound is not extensively documented in publicly available literature, it is a critical factor to consider for long-term storage.

Thermal Degradation

The thermal decomposition of pyridine hydrochloride salts generally occurs at high temperatures.[10][11] Under extreme heat, the compound can decompose to release hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[9] However, under recommended storage temperatures, thermal degradation is not considered a primary stability concern.

Recommended Storage and Handling Conditions

To mitigate the degradation risks and ensure the long-term stability of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride, the following storage and handling conditions are recommended.

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration (2-8°C) or room temperature below 30°C. | To minimize the rate of potential degradation reactions. |

| Humidity | Keep container tightly closed in a dry and well-ventilated place.[4][5][9] Store under an inert gas (e.g., nitrogen or argon).[4] | The compound is hygroscopic; protection from moisture is critical to prevent hydrolysis.[4][5][6][7][8] An inert atmosphere displaces moisture and oxygen. |

| Light | Store in a light-resistant container. | To prevent photodegradation. |

Causality Behind Storage Recommendations

-

Inert Atmosphere: The recommendation to store under an inert gas is a precautionary measure to displace atmospheric moisture and oxygen. This is particularly important for long-term storage or when the container is frequently opened and closed, as it minimizes the risk of hydrolysis and potential oxidative degradation.

-